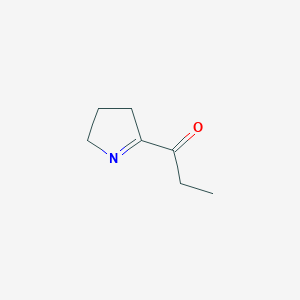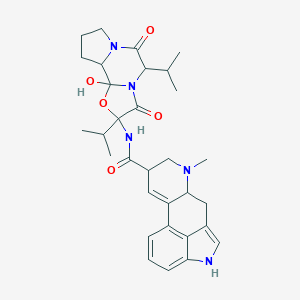
Ergocornine
描述
Ergocornine is a crystalline ergopeptine and one of the ergot alkaloids separated from ergotoxine. It is a natural product derived from fungi, specifically from the genus Claviceps. This compound is known for its role as a dopamine receptor agonist and has been studied for its pharmacological properties .
准备方法
合成路线和反应条件: 麦角新碱可以通过各种化学途径合成。一种常见的方法是使用麦角酸作为起始原料。 合成通常涉及多个步骤,包括中间体的形成,以及使用特定的试剂和催化剂以实现所需的化学转化 .
工业生产方法: 麦角新碱的工业生产通常涉及在合适的基质上培养麦角菌。 真菌会产生麦角生物碱,包括麦角新碱,然后可以使用液相色谱和质谱等技术对其进行提取和纯化 .
化学反应分析
反应类型: 麦角新碱会经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构并增强其药理特性至关重要 .
常用试剂和条件: 用于麦角新碱化学反应的常用试剂包括氧化剂如高锰酸钾和还原剂如硼氢化钠。 反应条件通常涉及控制温度和pH值以确保最佳产量和产物纯度 .
形成的主要产物: 麦角新碱化学反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能产生羟基化衍生物,而还原反应可以产生化合物的还原形式 .
科学研究应用
麦角新碱具有广泛的科学研究应用。在化学中,它被用作研究麦角生物碱合成和反应性的模型化合物。在生物学中,麦角新碱因其对细胞过程的影响及其作为治疗剂的潜力而受到研究。 在医学上,它因其在治疗神经系统疾病中的作用以及作为帕金森病等疾病的潜在治疗方法而被研究 . 在工业上,麦角新碱用于生产药物,并作为研究受体相互作用的研究工具 .
作用机制
麦角新碱主要通过其作为多巴胺受体激动剂的作用发挥作用。它与大脑中的多巴胺受体结合,模拟多巴胺的作用并调节神经递质活性。 这种相互作用会影响各种生理过程,包括情绪调节、运动控制和认知功能 . 麦角新碱的分子靶点包括多巴胺受体、血清素受体和肾上腺素受体,这些受体参与其药理作用 .
相似化合物的比较
类似的化合物包括麦角隐碱和麦角结晶碱,它们与麦角新碱具有结构相似性和药理特性 . 麦角新碱在其特异性受体结合谱及其潜在治疗应用方面是独一无二的。 与其他一些麦角生物碱不同,麦角新碱因其在治疗神经系统疾病中的潜在用途及其相对较低的毒性而受到研究 .
类似化合物列表
- 麦角隐碱
- 麦角结晶碱
- 麦角胺
- 麦角新碱
属性
IUPAC Name |
N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGDMFEEDNVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971841 | |
| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-36-3 | |
| Record name | Ergocornine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ergocornine's primary mechanism of action?
A1: this compound primarily functions by inhibiting the secretion of prolactin from the pituitary gland. [, , , , , ] This inhibition occurs through this compound's interaction with dopamine receptors in the hypothalamus, mimicking the action of dopamine, which is a natural inhibitor of prolactin release. [, , ]
Q2: Can you elaborate on the downstream effects of this compound's prolactin inhibition?
A2: Inhibition of prolactin by this compound leads to a cascade of effects, most notably on the female reproductive system. These include:
- Interruption of Luteal Function: this compound administration disrupts the function of the corpus luteum, leading to decreased progesterone production. [, , , ]
- Blockage of Ovulation: Studies in rats have shown that this compound can block ovulation, likely due to its suppression of the preovulatory luteinizing hormone (LH) surge. [, ]
- Suppression of Lactation: this compound effectively inhibits lactation in mammals due to its suppressive effects on prolactin, a hormone essential for milk production. [, , ]
- Regression of Mammary Tumors: this compound has been shown to induce regression of 7,12-Dimethylbenzanthracene (DMBA)-induced mammary tumors in rats, suggesting a potential role in breast cancer treatment. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C31H39N5O5 and a molecular weight of 561.67 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, mass spectrometry has been extensively used to characterize this compound and other ergot alkaloids. Studies using electrospray ionization tandem quadrupole mass spectrometry (ESI-MS/MS) have identified specific fragmentation patterns for this compound, providing valuable information for its detection and analysis. [, ]
Q5: How stable is this compound under different conditions?
A5: this compound's stability is influenced by factors like temperature, solvent, and storage time. [, ] Studies have shown that it can undergo epimerization, particularly in solutions stored at higher temperatures.
Q6: How does this compound's structure relate to its activity?
A7: this compound belongs to the ergopeptine class of ergot alkaloids. Its structure, characterized by a lysergic acid moiety linked to a peptide chain, is crucial for its interaction with dopamine receptors. [, ] Modifications to the peptide portion can significantly affect its potency and selectivity. [, , ]
Q7: Are there any analytical methods used to quantify this compound?
A7: Yes, several analytical techniques are available to quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detection, is commonly used to separate and quantify this compound in various matrices. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for this compound determination, especially in complex biological samples. [, ]
Q8: What are the key pharmacokinetic properties of this compound?
A10: Although detailed pharmacokinetic data on this compound is limited in the provided research, it's known to be absorbed following subcutaneous and oral administration. [, , ] Its metabolism and excretion pathways require further investigation.
Q9: Has this compound been evaluated in clinical trials?
A11: While the provided research mainly focuses on preclinical studies, some clinical investigations have explored this compound's effects in humans. For instance, one study assessed its impact on plasma progesterone levels and pregnanediol excretion in women during the post-ovulatory phase. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


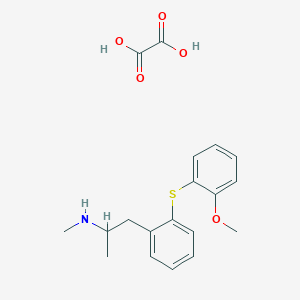

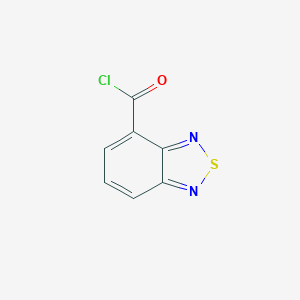
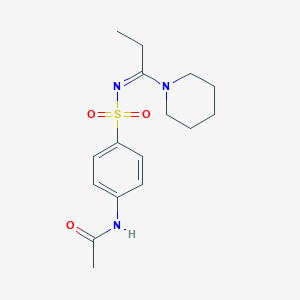
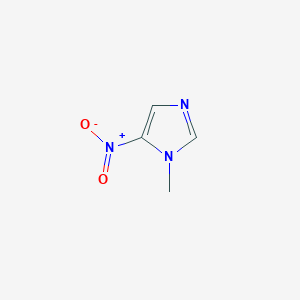
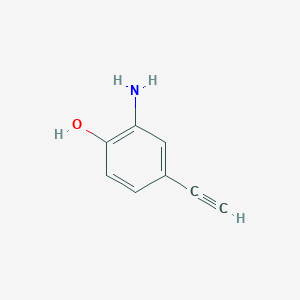
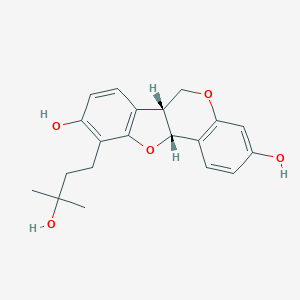
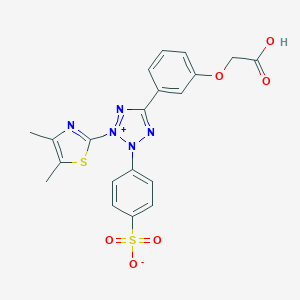
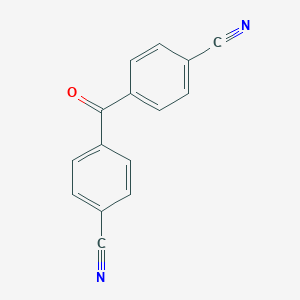
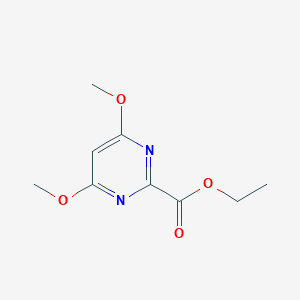

![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)
![Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI)](/img/structure/B135275.png)
